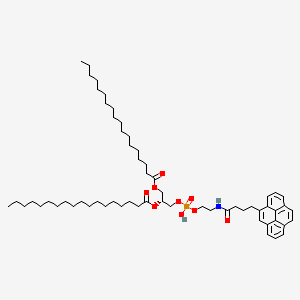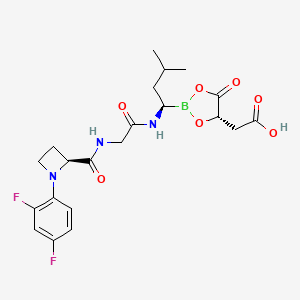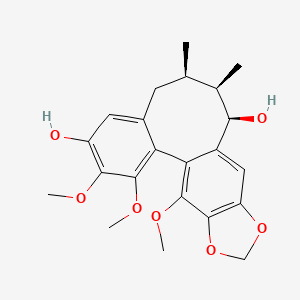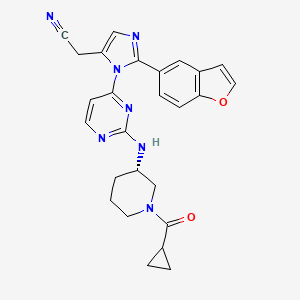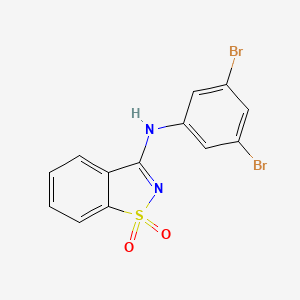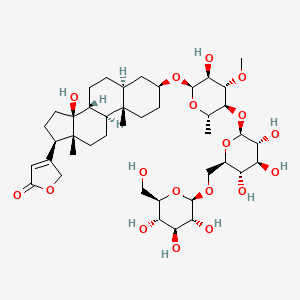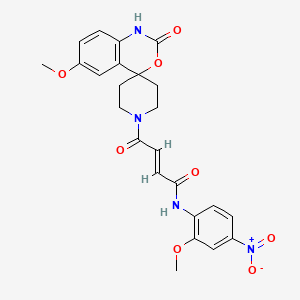
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine typically involves the deuteration of fluoranthene followed by amination The deuteration process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C)
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. The amination step can be optimized using automated synthesis equipment to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies to track the fate and transport of PAHs.
Wirkmechanismus
The mechanism of action of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include oxidative metabolism by cytochrome P450 enzymes and subsequent conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The non-deuterated parent compound, which shares similar structural features but differs in isotopic composition.
Deuterated PAHs: Other deuterated polycyclic aromatic hydrocarbons, such as deuterated naphthalene or deuterated anthracene, which exhibit similar isotopic effects.
Uniqueness: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is unique due to its specific deuterium substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological interactions compared to other deuterated PAHs.
Eigenschaften
Molekularformel |
C16H11N |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,2,4,5,6,7,8,9,10-nonadeuteriofluoranthen-3-amine |
InChI |
InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI-Schlüssel |
VHGJAFIHUSTRGB-LOIXRAQWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])N)[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



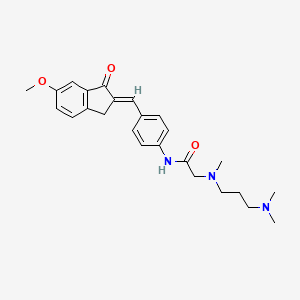
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
